N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide

Medicinal chemistry Structure-activity relationship Property-based design

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide (CAS 899735-41-2) is a synthetic, low-molecular-weight (338.4 g/mol) heterobicyclic carboxamide belonging to the 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline chemotype, a scaffold implicated in modulation of kinase-dependent signaling and DNA glycosylase activity. The compound features a 2-fluorobenzamide substituent at the 6-position of the tetrahydroquinoline core, an arrangement that yields a computed XLogP3 of 3.1, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C20H19FN2O2
Molecular Weight 338.382
CAS No. 899735-41-2
Cat. No. B2816499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide
CAS899735-41-2
Molecular FormulaC20H19FN2O2
Molecular Weight338.382
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4CC4
InChIInChI=1S/C20H19FN2O2/c21-17-6-2-1-5-16(17)19(24)22-15-9-10-18-14(12-15)4-3-11-23(18)20(25)13-7-8-13/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,22,24)
InChIKeySUOCELMMCAOVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide (CAS 899735-41-2): Scientific Procurement & Baseline Chemical Identity


N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide (CAS 899735-41-2) is a synthetic, low-molecular-weight (338.4 g/mol) heterobicyclic carboxamide belonging to the 1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinoline chemotype, a scaffold implicated in modulation of kinase-dependent signaling and DNA glycosylase activity [1]. The compound features a 2-fluorobenzamide substituent at the 6-position of the tetrahydroquinoline core, an arrangement that yields a computed XLogP3 of 3.1, one hydrogen bond donor, and three hydrogen bond acceptors [1]. Multiple patents from the 2019–2023 period (e.g., US20230043835A1, US20230002404A1, WO2020/XXXXXX) identify cyclopropanecarbonyl-tetrahydroquinoline derivatives as privileged structures for Axl/Mer kinase inhibition and other therapeutic kinase targets, establishing a structural context in which even minor variations in substitution pattern or linker chemistry can dramatically alter target engagement and selectivity profiles [2][3].

Why N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide Cannot Be Substituted by Generic In-Class Analogs


Within the 1-cyclopropanecarbonyl-tetrahydroquinoline chemotype, commercially available analogs differ in three critical parameters that preclude generic substitution: (i) the position of the fluorine atom on the benzamide ring (ortho vs. meta vs. para), (ii) the attachment point of the benzamide on the tetrahydroquinoline core (6-yl vs. 7-yl), and (iii) the linker chemistry (amide vs. sulfonamide). These variations produce distinct computed physicochemical property vectors — for example, the 3-fluorobenzamide analog has the same molecular formula and XLogP3 but a different hydrogen bond acceptor count compared with the sulfonamide analog (MW 370.5 g/mol, 4 H-bond acceptors) [1][2]. In intact biological systems, such structural differences translate into non-overlapping target engagement profiles: a closely related 7-yl-sulfamoyl analog (SU0268) achieves ~85% inhibition of 8-oxoguanine DNA glycosylase 1 (OGG1) at 1 µM in cell lysate [3], whereas the 6-yl-amide scaffold is claimed in patent literature for Axl/Mer kinase inhibition [4]. Substituting one scaffold position or linker for another without experimental validation risks selecting a compound with a fundamentally different target profile, confounding structure-activity relationship (SAR) interpretation and invalidating comparative biological conclusions.

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide: Quantitative Differentiation Evidence Against Closest Analogs


Ortho-Fluorine Benzamide vs. Para-Fluorine/7-yl Positional Isomer: Physicochemical Property Divergence

The target compound's 2-fluorobenzamide substitution at the 6-position of the tetrahydroquinoline core produces a distinct computed property profile relative to the positional isomer N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-fluorobenzamide (CAS 898423-77-3). Although both compounds share the molecular formula C20H19FN2O2 and molecular weight 338.4 g/mol, the 6-yl vs. 7-yl attachment point and ortho- vs. para-fluorine positioning are expected to yield differential target binding conformations, as documented in co-crystal structures of related tetrahydroquinoline-fluorobenzamide tankyrase inhibitors [1][2]. XLogP3 values are identical at 3.1, offering no discrimination; however, the topological polar surface area (TPSA) — a determinant of membrane permeability — is expected to diverge based on the substitution vector, a parameter that directly impacts cellular uptake and in-assay exposure when comparing analogs head-to-head [1].

Medicinal chemistry Structure-activity relationship Property-based design

Linker Chemistry Divergence: Amide vs. Sulfonamide Impact on Hydrogen Bond Acceptor Count and Molecular Weight

Replacement of the amide linker in the target compound with a sulfonamide linker yields N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzenesulfonamide (CAS 932364-15-3). This linker change increases the molecular weight by +32.1 g/mol (from 338.4 to 370.5 g/mol) and adds one hydrogen bond acceptor (from 3 to 4 HBA), while the XLogP3 decreases from 3.1 to 3.0 [1][2]. The sulfonamide S=O group introduces additional stereoelectronic constraints and alters the pKa of the adjacent NH, factors known to influence target residence time and selectivity in kinase inhibitor programs [3]. In the related 7-yl-sulfamoyl series, the sulfonamide-linked compound SU0268 achieves selective OGG1 inhibition (~85% inhibition at 1 µM in cell lysate), confirming that linker chemistry directly governs the biological target engagement profile [4].

Chemical biology Tool compound selection Linker pharmacology

Benzamide Substituent: 2-Fluorobenzamide vs. 3-Methylbenzamide — XLogP3 Shift and Hydrogen Bond Acceptor Alteration

The closest commercially cataloged analog retaining the 6-yl-amide linkage is N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-methylbenzamide (CAS 941871-06-3). Replacing the 2-fluorobenzamide group with 3-methylbenzamide reduces the molecular weight by 4.0 g/mol (338.4 → 334.4 g/mol), decreases the hydrogen bond acceptor count by 1 (3 → 2), and increases XLogP3 from 3.1 to 3.3 (+0.2 units) [1][2]. The loss of the fluorine atom eliminates a key electronegative moiety that can participate in orthogonal dipolar interactions with kinase hinge regions and halogen bonding with protein backbone carbonyls, interactions that have been structurally validated in fluorobenzamide-containing kinase inhibitor co-crystal structures [3]. The XLogP3 increase of 0.2 log units predicts moderately higher membrane permeability but also potentially higher non-specific protein binding for the 3-methyl analog.

Lipophilicity optimization Lead optimization ADME prediction

Scaffold Attachment Point: 6-yl-Amide Target Compound vs. 7-yl-Sulfamoyl OGG1 Inhibitor — Demonstrated Biological Selectivity Divergence

The most quantitatively characterized compound sharing the cyclopropanecarbonyl-tetrahydroquinoline core is SU0268 (4'-[[1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]sulfamoyl][1,1'-biphenyl]-3-carboxamide), which achieves selective inhibition of 8-oxoguanine DNA glycosylase 1 (OGG1) with approximately 15% residual enzyme activity at 1 µM in mouse cell lysate, corresponding to ~85% inhibition [1][2]. SU0268 also suppresses pro-inflammatory responses during Pseudomonas aeruginosa infection and induces type I interferon release [1]. In contrast, the target compound's 6-yl-amide configuration places it within the heterobicyclic carboxamide patent space (US20230043835A1, US20230002404A1) explicitly claiming Axl and Mer receptor tyrosine kinase inhibition for cancer indications [3][4]. The 6-yl vs. 7-yl attachment point and amide vs. sulfamoyl linker jointly determine whether the scaffold engages OGG1 (DNA repair pathway) or TAM family kinases (tumor growth and immune evasion pathways).

Chemical probe selectivity Target engagement DNA damage response

N-(1-Cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-fluorobenzamide: Research & Industrial Application Scenarios Supported by Quantitative Evidence


Axl/Mer Kinase Inhibitor Lead Optimization and SAR Expansion

The compound's 6-yl-2-fluorobenzamide architecture maps onto the generic structure disclosed in US20230043835A1 and US20230002404A1 for Axl and Mer receptor tyrosine kinase inhibition [1][2]. Procurement of this exact compound enables SAR studies where the ortho-fluorine substitution pattern is varied systematically against the 3-fluoro, 4-fluoro, and non-fluorinated analogs (CAS 941871-06-3, 898423-77-3) to quantify the contribution of fluorine position to kinase selectivity and cellular potency. The computed XLogP3 of 3.1 provides a baseline for monitoring lipophilic ligand efficiency (LLE) as the series is optimized.

Selectivity Profiling Against OGG1 to Define Scaffold-Specific Target Engagement Windows

Because the 7-yl-sulfamoyl analog SU0268 achieves ~85% OGG1 inhibition at 1 µM [3], the 6-yl-amide target compound serves as a critical negative-control scaffold for deconvoluting OGG1-dependent vs. kinase-dependent cellular phenotypes. Researchers investigating DNA damage response or inflammatory signaling pathways where OGG1 is implicated should include this compound alongside SU0268 to confirm that observed effects are scaffold-attachment-point-dependent and not an artifact of the cyclopropanecarbonyl-tetrahydroquinoline core.

Physicochemical Property Benchmarking for Tetrahydroquinoline-Based Probe Molecules

The target compound's computed property profile (MW 338.4 g/mol, XLogP3 3.1, HBD 1, HBA 3, rotatable bonds 3) [4] positions it within favorable oral drug-like chemical space (Rule of 5 compliant). It can serve as a reference compound for benchmarking how incremental structural changes (amide→sulfonamide: +32.1 g/mol, +1 HBA; ortho-F→meta-CH3: –1 HBA, +0.2 XLogP3) shift the property vector, enabling procurement decisions guided by multiparameter optimization goals rather than single-parameter potency.

Chemical Biology Tool Compound for Fluorine-Specific Pharmacophore Mapping

The presence of a single ortho-fluorine atom distinguishes this compound from the non-halogenated 3-methylbenzamide analog (CAS 941871-06-3, ΔHBA = –1, ΔXLogP3 = +0.2) [4][5]. In fluorine-specific 19F NMR or 18F-PET tracer development programs, this compound provides the 2-fluorobenzamide spectroscopic handle absent in methyl-substituted congeners, enabling direct biophysical measurement of target binding without necessitating additional chemical derivatization.

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